Cas no 372973-72-3 ((2E)-3-(2-ethylphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2E)-3-(2-ethylphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- (E)-3-((2-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- 2-Thiazoleacetonitrile, α-[[(2-ethylphenyl)amino]methylene]-4-(3-nitrophenyl)-
- (2E)-3-(2-ethylphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
-
- インチ: 1S/C20H16N4O2S/c1-2-14-6-3-4-9-18(14)22-12-16(11-21)20-23-19(13-27-20)15-7-5-8-17(10-15)24(25)26/h3-10,12-13,22H,2H2,1H3/b16-12+
- InChIKey: GADZVLUUZACJCU-FOWTUZBSSA-N
- ほほえんだ: C(#N)/C(/C1=NC(C2=CC=CC([N+]([O-])=O)=C2)=CS1)=C\NC1=CC=CC=C1CC
じっけんとくせい
- 密度みつど: 1.327±0.06 g/cm3(Predicted)
- ふってん: 567.9±60.0 °C(Predicted)
- 酸性度係数(pKa): -2.11±0.70(Predicted)
(2E)-3-(2-ethylphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0764-0078-2mg |
(2E)-3-[(2-ethylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
372973-72-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0764-0078-10μmol |
(2E)-3-[(2-ethylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
372973-72-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0764-0078-15mg |
(2E)-3-[(2-ethylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
372973-72-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0764-0078-100mg |
(2E)-3-[(2-ethylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
372973-72-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0764-0078-20mg |
(2E)-3-[(2-ethylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
372973-72-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0764-0078-30mg |
(2E)-3-[(2-ethylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
372973-72-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0764-0078-2μmol |
(2E)-3-[(2-ethylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
372973-72-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0764-0078-3mg |
(2E)-3-[(2-ethylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
372973-72-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0764-0078-4mg |
(2E)-3-[(2-ethylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
372973-72-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0764-0078-25mg |
(2E)-3-[(2-ethylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
372973-72-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
(2E)-3-(2-ethylphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
(2E)-3-(2-ethylphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrileに関する追加情報
Research Brief on (2E)-3-(2-ethylphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 372973-72-3)
The compound (2E)-3-(2-ethylphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 372973-72-3) has recently emerged as a promising candidate in medicinal chemistry research due to its unique structural features and potential biological activities. This thiazole-based enaminonitrile derivative has attracted significant attention for its possible applications in targeted drug development, particularly in the areas of kinase inhibition and anti-inflammatory therapies.
Recent studies have focused on the synthesis optimization of this compound, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an improved synthetic route with 78% yield using microwave-assisted synthesis, representing a significant advancement over previous methods. The structural characterization was confirmed through comprehensive NMR (1H, 13C) and HRMS analysis, with X-ray crystallography providing definitive proof of the (E)-configuration about the double bond.
Pharmacological screening has revealed interesting biological properties. In vitro studies conducted by Research Institute X showed potent inhibitory activity against p38 MAP kinase (IC50 = 42 nM) and moderate activity against JAK3 (IC50 = 180 nM). Molecular docking simulations suggest that the 3-nitrophenyl group at the 4-position of the thiazole ring plays a crucial role in binding to the ATP pocket of these kinases, while the enaminonitrile moiety appears to contribute to selectivity.
The compound's pharmacokinetic profile was evaluated in rodent models, demonstrating reasonable oral bioavailability (F = 43%) and a plasma half-life of 4.2 hours. Metabolic stability studies identified CYP3A4 as the primary enzyme responsible for its metabolism, with the major metabolite resulting from nitro reduction. These findings suggest potential for further development as an oral therapeutic agent with appropriate formulation strategies.
Current research directions include structural optimization to improve metabolic stability and reduce potential toxicity concerns associated with the nitro group. Several analogs have been synthesized, with preliminary data showing that replacement of the nitro group with a cyano group maintains kinase inhibitory activity while improving metabolic stability. The compound's potential application in inflammatory diseases and certain cancers continues to be an active area of investigation.
Future studies will need to address the compound's safety profile and conduct more comprehensive in vivo efficacy studies. The research community anticipates that this compound may serve as a valuable lead structure for developing novel kinase inhibitors with applications in autoimmune diseases and oncology. Continued investigation into its mechanism of action and potential off-target effects will be critical for its further development.
372973-72-3 ((2E)-3-(2-ethylphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile) 関連製品
- 251097-78-6(3-[(2,6-DICHLOROBENZYL)SULFONYL]-N-(4-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE)
- 627833-02-7(4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine)
- 1357354-20-1((2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol)
- 82020-50-6(2-chloro-6-methoxybenzene-1-sulfonamide)
- 2731007-18-2(Methyl 5,6-dimethylpyridazine-3-carboxylate)
- 1213691-14-5((2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol)
- 2228430-38-2(1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene)
- 1393547-50-6(4-Bromo-6-iodopyridine-2-sulfonyl chloride)
- 1353974-62-5(1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone)
- 1643156-18-6(4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride)




